molecular formula C10H11N3O4 B5033316 N-ethyl-N'-(4-nitrophenyl)ethanediamide

N-ethyl-N'-(4-nitrophenyl)ethanediamide

Cat. No.: B5033316
M. Wt: 237.21 g/mol
InChI Key: YNPGXKCSXPQMET-UHFFFAOYSA-N
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Description

N-ethyl-N'-(4-nitrophenyl)ethanediamide is an ethanediamide derivative featuring an ethyl group on one nitrogen atom and a 4-nitrophenyl group on the adjacent nitrogen. The ethanediamide backbone (HN–C(=O)–C(=O)–NH) provides a planar, rigid structure, while the substituents influence its physicochemical and biological properties.

Properties

IUPAC Name

N-ethyl-N'-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4/c1-2-11-9(14)10(15)12-7-3-5-8(6-4-7)13(16)17/h3-6H,2H2,1H3,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPGXKCSXPQMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-ethyl-N'-(4-nitrophenyl)ethanediamide has diverse applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound is employed in the study of enzyme inhibition and as a probe in biochemical assays.

  • Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-ethyl-N'-(4-nitrophenyl)ethanediamide exerts its effects involves its interaction with specific molecular targets. The nitro group is particularly reactive, and its presence can influence the compound's binding affinity to enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs vary in substituents on the ethanediamide backbone. Key comparisons include:

Table 1: Structural Features and Functional Differences
Compound Name Substituents Key Properties Reference
N-ethyl-N'-(4-nitrophenyl)ethanediamide Ethyl, 4-nitrophenyl High reactivity (nitro group), moderate lipophilicity
N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide Dimethyl, 4-nitrophenyl Lower solubility in polar solvents vs. ethyl analog
N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide Methoxybenzyl, methoxyphenyl Electron-donating groups reduce reactivity
N'-(3-chloro-4-methoxyphenyl)-N-(3-cyclopropyl)ethanediamide Chloro-methoxyphenyl, cyclopropyl Enhanced steric hindrance, potential selectivity
N-ethyl-N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide Ethyl, pyrrolidine-sulfonyl Dual functionality (pyrrolidine + sulfonamide)

Physicochemical Properties

  • Nitro Group Impact: The 4-nitrophenyl group in the target compound increases polarity and electron-deficient character compared to methoxy or methyl analogs.
  • Ethyl vs.
  • Molecular Weight : The nitro group contributes to a higher molecular weight (~279 g/mol estimated) compared to simpler analogs like N,N-dimethylacetamidine (MW 101 g/mol) .

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